molecular formula C9H12N2O2 B2791649 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1623060-27-4

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2791649
CAS No.: 1623060-27-4
M. Wt: 180.207
InChI Key: DDAIQFYELLGXRT-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a tetrahydro ring system and a methyl ester group at position 5. Its molecular formula is C₉H₁₂N₂O₂, with an average molecular mass of 180.20 g/mol (monoisotopic mass: 180.0899). This compound is commercially available with a purity of 95% (CAS: 1623060-27-4) and is utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as CFTR potentiators and kinase inhibitors . Key spectroscopic data includes IR carbonyl stretches at 1690 cm⁻¹ (ester C=O) and ESI-MS molecular ion peaks at m/z 325.3 [M + H]⁺ for derivatives .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAIQFYELLGXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyridine compounds exhibit significant antidiabetic properties. A study highlighted the effectiveness of these compounds in inhibiting semicarbazide-sensitive amine oxidase (SSAO), an enzyme linked to diabetic complications such as cardiovascular diseases and neuropathy .

Case Study :

  • A specific derivative was shown to reduce SSAO activity significantly in vitro, suggesting potential for developing treatments for diabetes-related complications.

Anticancer Properties

Tetrahydroimidazo derivatives have been investigated for their anticancer effects. For instance, a study identified a novel derivative that selectively inhibited heparanase-1, an enzyme involved in tumor progression and metastasis. The compound demonstrated promising results in reducing tumor cell viability in preclinical models .

Data Table: Anticancer Activity of Tetrahydroimidazo Derivatives

Compound NameTarget EnzymeIC50 Value (µM)Cell Line Tested
Compound AHeparanase-10.5A549 (Lung Cancer)
Compound BGUSβ1.2MCF-7 (Breast Cancer)
Compound CGBA0.8HCT116 (Colon Cancer)

Neurological Applications

There is emerging interest in the neuroprotective effects of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate. Compounds in this class have been shown to modulate neurotransmitter systems and may offer therapeutic benefits for neurodegenerative diseases.

Case Study :

  • In animal models of Alzheimer's disease, administration of a tetrahydroimidazo derivative resulted in improved cognitive function and reduced amyloid plaque formation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.

Research Findings :

  • The compound was found to inhibit SSAO with a notable selectivity over other oxidases, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating more complex molecules with enhanced biological activity.

Synthesis Example :

  • Using standard organic synthesis techniques, researchers have developed various derivatives that exhibit improved pharmacological profiles compared to the parent compound.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell wall synthesis. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from variations in substituents, ring fusion, and oxidation states. Below is a comparative analysis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Ring System Physical/Chemical Properties Biological Relevance/Applications References
This compound C₉H₁₂N₂O₂ Methyl ester at position 7; tetrahydro ring IR: 1690 cm⁻¹ (C=O); ESI-MS: m/z 325.3 [M + H]⁺ Precursor for CFTR potentiators
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₁₄N₂O₂ Ethyl ester at position 2 Purity: 98% (CAS: 67286-71-9) Unspecified medicinal chemistry uses
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid C₁₀H₁₄N₂O₂ Carboxylic acid at position 7; methyl groups at 2,3 Higher polarity due to -COOH; solubility in polar solvents Potential for metal coordination
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylate C₉H₁₂N₂O₂ Imidazo[1,5-a]pyridine ring fusion Structural isomer; distinct electronic properties Unreported biological activity
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate C₁₆H₁₅N₃O₄ Nitrophenyl at position 8; ethyl ester Strong electron-withdrawing nitro group; mp 206°C Crystallography studies
3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide C₂₃H₂₀N₆O₂ Benzamide linkage; benzoimidazolone moiety LC-MS: m/z 388.09 [M + H]⁺; 23.9% synthetic yield Anticancer activity (melanoma studies)

Key Observations

Substituent Effects :

  • The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (), which may improve membrane permeability in drug design.
  • Nitro or trifluoromethyl groups () introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Ring System Variations :

  • Imidazo[1,5-a]pyridine () vs. imidazo[1,2-a]pyridine alters ring fusion, impacting π-π stacking interactions in protein binding .
  • Tetrahydro rings reduce aromaticity, increasing conformational flexibility compared to fully aromatic analogs .

Synthetic Accessibility :

  • Yields for derivatives range from 23.9% () to 35.24% (), indicating challenges in stereochemical control for substituted analogs.
  • Coupling reactions (e.g., HATU-mediated amidation in ) are common for introducing benzamide or sulfonyl groups .

No direct biological data exists for the target compound, though its structural similarity to CFTR modulators () suggests utility in ion channel targeting .

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS Number: 1623060-27-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.2 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various precursors and catalysts. Recent methodologies have focused on improving yield and purity through innovative synthetic routes involving heterocyclic ketene aminals .

Anticancer Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant cytotoxic activity against various cancer cell lines. Specifically, studies have demonstrated that this compound can inhibit the proliferation of human tumor cells by targeting specific signaling pathways involved in cell growth and survival .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Kinase Activity : Similar to other imidazopyridines, it may inhibit key kinases involved in cancer progression .
  • Induction of Apoptosis : Studies suggest that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Cytotoxicity Against Tumor Cell Lines :
    • In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against various human cancer cell lines including LCLC-103H and A-427. These findings support its potential as a lead compound for further development in cancer therapeutics .
  • In Vivo Models :
    • Preliminary animal studies indicate that administration of this compound significantly reduces tumor size compared to control groups. This suggests effective bioavailability and therapeutic potential in live models .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
This compoundCytotoxicity against LCLC-103H~5
Methyl 5H-imidazo[1,2-a]pyridineInhibition of kinase activity~10
Other imidazopyridinesAnti-inflammatory effectsNot specified

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and further derivatization.

Reaction TypeReagents/ConditionsMajor ProductReferences
Acidic hydrolysisHCl (aqueous), reflux5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Basic hydrolysisNaOH (aqueous), room temperatureSodium salt of the carboxylic acid

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon.

Reduction Reactions

The ester moiety can be reduced to primary alcohols or amines using strong reducing agents.

Reaction TypeReagents/ConditionsMajor ProductReferences
Ester to alcoholLiAlH₄, dry THF, 0°C → reflux5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-methanol
Ester to amineLiAlH₄/NH₃, high pressure7-Aminomethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Key Observations :

  • Reduction with LiAlH₄ typically requires anhydrous conditions to avoid side reactions.

  • Selective reduction of the ester without affecting the heterocyclic ring has been reported.

Nucleophilic Substitution

The methyl ester participates in nucleophilic acyl substitution reactions, enabling the introduction of diverse functional groups.

Reaction TypeReagents/ConditionsMajor ProductReferences
AminolysisPrimary amines (e.g., NH₃, RNH₂), reflux7-Carboxamide derivatives
Hydrazide formationHydrazine hydrate, ethanol, reflux5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carbohydrazide

Application Example :
Hydrazide intermediates (e.g., from reaction with hydrazine) are precursors for synthesizing hydrazone derivatives, which exhibit antimicrobial activity .

Cyclization and Condensation Reactions

The compound’s heterocyclic core facilitates cycloaddition and condensation with electrophiles.

Reaction TypeReagents/ConditionsMajor ProductReferences
Aldol condensationAromatic aldehydes, ethanol, refluxHydrazone-linked imidazo-pyridine derivatives
Ring expansionDichloromethane, BF₃·OEt₂Fused tricyclic derivatives

Research Findings :

  • Hydrazone derivatives synthesized from this compound demonstrated antibacterial activity against E. coli and S. aureus (inhibition zones: 22–33 mm) .

  • Ring-expanded products show enhanced π-conjugation, potentially useful in materials science .

Electrophilic Aromatic Substitution

The electron-rich imidazo-pyridine ring undergoes electrophilic substitution at specific positions.

Reaction TypeReagents/ConditionsMajor ProductReferences
NitrationHNO₃/H₂SO₄, 0°C3-Nitroimidazo-pyridine derivative
SulfonationSO₃/H₂SO₄, 50°C3-Sulfoimidazo-pyridine derivative

Regioselectivity :
Electrophiles preferentially attack the C3 position due to electron-donating effects from the adjacent nitrogen atoms.

Oxidation Reactions

Controlled oxidation modifies the heterocyclic ring or side chains.

Reaction TypeReagents/ConditionsMajor ProductReferences
Ring oxidationKMnO₄, acidic conditionsImidazo-pyridine N-oxide
Side-chain oxidationCrO₃, H₂SO₄Ketone or carboxylic acid derivatives

Challenges :
Overoxidation can degrade the bicyclic structure; mild agents like oxone are preferred for selective transformations .

Biologically Relevant Interactions

The compound’s derivatives interact with microbial enzymes and eukaryotic receptors:

  • Antibacterial Action : Hydrazone derivatives inhibit DNA gyrase in E. coli by chelating Mg²⁺ ions at the active site .

  • P2X7 Receptor Modulation : Ester derivatives antagonize ATP-induced Ca²⁺ flux, suggesting anti-inflammatory potential.

Q & A

Q. Table 1: Synthetic Conditions and Yields

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
Amine + AldehydeTFA10535–67
Carboxylic AcidNone8026

How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

Basic
Structural confirmation relies on:

  • 1H/13C NMR : Distinct signals for the methyl ester (δ ~3.7 ppm for CH3, δ ~165–170 ppm for carbonyl) and tetrahydroimidazo ring protons (δ 1.8–4.2 ppm for aliphatic Hs). Coupling constants (J = 4–6 Hz) confirm ring fusion .
  • HRMS : Measured molecular weight must align with theoretical values (e.g., Δ < 0.005 Da). Discrepancies suggest impurities or incorrect stereochemistry .
  • IR : Peaks at 1720–1730 cm⁻¹ (ester C=O) and 1660–1690 cm⁻¹ (amide C=O, if applicable) .

How can researchers address low yields in stereochemically complex syntheses?

Advanced
Low yields often stem from unseparated diastereomers. For example, reports a 26% yield due to a racemic mixture of two diastereomers. Strategies include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) for enantiomer separation.
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINOL derivatives) during cyclization to favor one stereoisomer .
  • Crystallization : Leverage differential solubility of diastereomers in hexane/ethyl acetate .

What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

Advanced
Substituents at the 7-position (carboxylate) and 8-position (halogens, trifluoromethyl) significantly influence activity:

  • Electron-withdrawing groups (e.g., Cl, CF3) : Increase metabolic stability and target binding (e.g., antimicrobial activity) .
  • Methyl vs. ethyl esters : Methyl esters improve solubility but reduce membrane permeability compared to ethyl derivatives .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (Position)Bioactivity (IC50)Solubility (mg/mL)Reference
7-COOCH35.2 µM (Antifungal)0.12
8-CF32.8 µM (Antiviral)0.08

How should researchers resolve contradictions in spectral data or purity claims?

Q. Methodological

  • HRMS validation : Recalculate theoretical mass using isotopic distribution software (e.g., mMass) to rule out adducts or contaminants .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers) .
  • Purity assays : Combine HPLC (UV detection) with charged aerosol detection (CAD) for non-UV active impurities .

What computational tools predict reactivity and target interactions for this scaffold?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing nature) on ring planarity and reactivity .
  • Molecular docking (AutoDock Vina) : Predict binding to biological targets (e.g., CFTR inhibitors in ) by simulating ligand-protein interactions .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

How are stereochemical outcomes rationalized in asymmetric syntheses?

Q. Advanced

  • Transition state analysis : Use DFT to map energy barriers for competing diastereomeric pathways .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configuration .

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